molecular formula C19H29O5Na B601720 Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt CAS No. 132294-94-1

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

Cat. No.: B601720
CAS No.: 132294-94-1
M. Wt: 360.42
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Description

Lovastatin

  • Structure : Contains a 2-methylbutyryloxy side chain esterified to the hexahydronaphthalene core.
  • Key Feature : The ester group contributes to lipophilicity (logP = 4.26), limiting aqueous solubility (0.4 mg/mL) .
  • Biosynthetic Role : The 2-methylbutyryl moiety is introduced during polyketide chain elongation by LovF, a diketide synthase .

Simvastatin

  • Structure : Features a 2,2-dimethylbutyryloxy side chain, enhancing metabolic stability compared to lovastatin .
  • Key Feature : The bulkier dimethyl group reduces hydrolysis by esterases, prolonging half-life .

This compound

  • Structural Modification : Removal of the 2-methylbutyryl group results in a smaller, more polar molecule.
  • Impact :
    • Increased solubility due to the exposed hydroxy acid moiety and sodium counterion .
    • Reduced lipid membrane permeability compared to lovastatin, as evidenced by lower logP values (estimated logP = 2.38) .

Table 2: Structural Comparison

Compound Side Chain Molecular Weight logP
Lovastatin 2-Methylbutyryloxy 404.54 g/mol 4.26
Simvastatin 2,2-Dimethylbutyryloxy 418.58 g/mol 4.50
Des(2-methylbutyryl) Lovastatin Sodium None (hydroxy acid) 360.42 g/mol 2.38

Role of Sodium Counterion in Stabilization and Solubility

The sodium ion in this compound plays two critical roles:

Electrostatic Stabilization

  • The sodium ion neutralizes the carboxylate group (-COO⁻), reducing intermolecular repulsion and stabilizing the crystal lattice. This is evident in the compound’s melting point (154–160°C), which is lower than lovastatin’s (178°C) due to altered packing efficiency .

Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5.Na/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24;/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24);/q;+1/p-1/t11-,12-,14+,15+,16-,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIXDWORWZRXAF-WQWDMWLPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670091
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132294-94-1
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves several steps. The starting material, lovastatin, undergoes a series of chemical reactions to introduce the 2-methylbutyrate group and convert it into its hydroxy acid sodium salt form. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Pharmacological Applications

  • Cholesterol Management
    • Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is primarily recognized for its role as a cholesterol-lowering agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in cholesterol synthesis . Clinical studies have demonstrated that lovastatin, and its derivatives, effectively reduce total and low-density lipoprotein cholesterol levels in patients with hypercholesterolemia .
  • Analytical Standards
    • This compound serves as a reference standard in analytical chemistry, particularly for validating the presence and concentration of lovastatin and its metabolites in pharmaceutical formulations. Its use is critical in ensuring the quality and efficacy of statin medications .
  • Research on Enzyme Activity
    • Studies have shown that the enzymatic pathways involving lovastatin derivatives can be enhanced through protein engineering. For instance, mutations in the enzyme LovD have been explored to improve its catalytic efficiency towards unnatural acyl donors, which could lead to more effective synthesis routes for statins .

Case Study 1: Efficacy in Hypercholesterolemia

A double-blind study involving 101 patients assessed the efficacy of lovastatin (including its derivatives) in managing nonfamilial primary hypercholesterolemia. Patients receiving dosages of 40 mg twice daily experienced significant reductions in cholesterol levels—32% for total cholesterol and 39% for low-density lipoprotein cholesterol—demonstrating the clinical relevance of lovastatin derivatives .

Case Study 2: Enzymatic Synthesis Improvements

Research focused on the LovD enzyme revealed that engineered variants exhibited enhanced activity when processing non-natural substrates. This advancement could lead to more efficient production methods for lovastatin-related compounds, including this compound. The study utilized molecular dynamics simulations to elucidate structural changes that contributed to improved catalytic performance .

Table 1: Comparison of Statins and Their Properties

StatinTypeLipophilicityBioavailability (%)MetabolismActive Metabolites
LovastatinNaturalLipophilic<5CYP3A4Yes
SimvastatinSemi-syntheticLipophilic<5CYP3A4Yes
PravastatinSyntheticHydrophilic17SulfationNo

Mechanism of Action

The mechanism of action of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol and other lipids, leading to a decrease in blood cholesterol levels .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions among lovastatin derivatives arise from substitutions at the C8 position and the presence/absence of lactone or hydroxy acid forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features
Lovastatin (lactone form) 75330-75-5 C24H36O5 404.55 C8 2-methylbutyryl ester; lactone ring
Lovastatin Hydroxy Acid Sodium Salt 1217528-38-5 C24H35NaO6 442.52 Hydrolyzed lactone (hydroxy acid); retains C8 2-methylbutyryl ester; sodium salt
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt 132294-94-1 C19H29NaO5 360.43 Lacks C8 2-methylbutyryl ester; hydroxy acid form; sodium salt
Cis-2,3-Dehydro Lovastatin Acid Sodium Salt 1649450-58-7 C24H35NaO5 426.52 Double bond at C2–C3; retains C8 2-methylbutyryl ester; sodium salt
Pravastatin Sodium 81131-70-6 C23H35NaO7 446.52 Hydroxy acid form; C8 β-hydroxyl group; sodium salt

Functional Implications :

  • The 2-methylbutyryl group is critical for binding to the HMG-CoA reductase enzyme. Its absence in Des(2-methylbutyryl) likely reduces inhibitory potency compared to lovastatin or simvastatin.
  • The hydroxy acid form (as in Des(2-methylbutyryl)) is the pharmacologically active form of statins, whereas the lactone form acts as a prodrug.
  • Sodium salt derivatives enhance solubility in aqueous matrices, facilitating in vitro studies.

Pharmacological Activity

  • Lovastatin Hydroxy Acid Sodium Salt (4 µM) reduces MHC-I density on cell surfaces, demonstrating immunomodulatory effects.
  • This compound: No direct activity data is available, but structural analogies suggest reduced efficacy due to the missing 2-methylbutyryl group, which is essential for binding to the LovD acyltransferase enzyme during biosynthesis.
  • Pravastatin Sodium : Exhibits hepatoselectivity due to its hydrophilic hydroxy acid structure, unlike lipophilic lactone statins.

Analytical and Industrial Relevance

  • This compound is classified as a process-related impurity in lovastatin synthesis.
  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt is a fermentation byproduct, highlighting the need for rigorous quality control in statin production.
  • Lovastatin-d3 Hydroxy Acid Sodium Salt (CAS: 1217528-38-5) is a deuterated analog used in mass spectrometry-based pharmacokinetic studies.

Solubility and Stability

  • Sodium salt forms (e.g., Des(2-methylbutyryl), pravastatin) exhibit higher water solubility than lactone forms, aiding in formulation and bioavailability.

Research and Development Insights

  • Enzymatic Synthesis : The 2-methylbutyryl side chain is transferred by LovD acyltransferase during lovastatin production. Des(2-methylbutyryl) derivatives may arise from incomplete acylation or hydrolysis.
  • Environmental Impact : Statin hydroxy acids are more persistent in aquatic environments than lactones, necessitating studies on Des(2-methylbutyryl)'s ecological fate.

Biological Activity

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt, a derivative of lovastatin, exhibits significant biological activity primarily through its role as an HMG-CoA reductase inhibitor. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Lovastatin and Its Derivatives

Lovastatin, a member of the statin family, is widely recognized for its cholesterol-lowering properties. It functions by competitively inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. The hydroxy acid form of lovastatin, specifically the sodium salt variant, enhances its solubility and bioavailability, which is crucial for therapeutic efficacy.

The primary mechanism through which this compound exerts its biological activity includes:

  • HMG-CoA Reductase Inhibition : It competes with HMG-CoA for binding to the active site of the enzyme, thus reducing cholesterol synthesis. The inhibition constant (Ki) for lovastatin is approximately 0.6 nM, indicating high potency .
  • Anti-inflammatory Effects : Beyond lipid-lowering effects, lovastatin has demonstrated anti-inflammatory properties. It modulates inflammatory cytokine levels and inhibits pathways such as NF-κB, contributing to its therapeutic potential in various inflammatory conditions .

Anticancer Properties

Recent studies have highlighted the anticancer effects of lovastatin derivatives. This compound has shown promise in:

  • Inducing Apoptosis : It triggers apoptotic pathways in cancer cells by regulating cell cycle checkpoints and promoting cell death in various cancer types including breast and colon cancers .
  • Enhancing Chemotherapy Efficacy : Lovastatin has been reported to increase the sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment outcomes .

Cardiovascular Benefits

Lovastatin derivatives are primarily used for managing hyperlipidemia. Their biological activities include:

  • Lipid Profile Improvement : Clinical studies indicate significant reductions in LDL cholesterol levels among patients treated with lovastatin .
  • Calcium Channel Modulation : Recent research suggests that lovastatin may also exhibit calcium channel-blocking effects, which could contribute to vascular relaxation and improved cardiovascular health .

Case Studies and Research Findings

  • Cancer Cell Studies : An in vitro study demonstrated that lovastatin significantly inhibited cell viability in various cancer lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dosage ranges for therapeutic use .
  • Inflammation Models : In animal models of ulcerative colitis, this compound exhibited reduced disease activity indices and improved histopathological scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Cholesterol-Lowering Trials : A clinical trial involving patients with familial hypercholesterolemia showed that those treated with lovastatin experienced a 24% reduction in LDL cholesterol after 12 months .

Data Summary

PropertyValue
Molecular Weight422.55 g/mol
Ki (HMG-CoA Reductase Inhibition)0.6 nM
BioavailabilityApproximately 30%
Common Therapeutic UsesHyperlipidemia, Cancer Therapy
Notable Side EffectsMuscle pain, Liver enzyme elevation

Q & A

Q. What is the mechanism of action of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt in inhibiting HMG-CoA reductase?

The compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Unlike the lactone form (a prodrug), the hydroxy acid form directly binds to the enzyme's active site, mimicking the structure of HMG-CoA and blocking substrate access . Validation of its inhibitory activity requires in vitro enzyme assays using purified HMG-CoA reductase and NADPH consumption monitoring via spectrophotometry (e.g., absorbance at 340 nm) .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC or LC-MS/MS is preferred for quantification. For example:

  • HPLC conditions : C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, and UV detection at 238 nm .
  • LC-MS/MS : Electrospray ionization (ESI) in negative mode, monitoring transitions specific to the sodium adduct (e.g., m/z 444.54 → fragment ions) . Calibration curves should use freshly prepared standards in solvents matching the sample matrix (e.g., methanol or propylene glycol) to avoid matrix effects .

Q. How should researchers synthesize and purify this compound?

Semi-synthetic derivatization of lovastatin involves alkaline hydrolysis to convert the lactone to the hydroxy acid, followed by ester cleavage and sodium salt formation. Critical steps include:

  • Hydrolysis : Incubate lovastatin lactone with NaOH (0.1 M) at 50°C for 2 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the sodium salt. Confirm purity via NMR (e.g., absence of lactone peaks at δ 5.5 ppm) and mass spectrometry .

Q. What storage conditions ensure the compound's stability in long-term studies?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous stock solutions, add stabilizers like 0.01% EDTA to prevent oxidation, and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis (e.g., >95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

Discrepancies often arise from interconversion between lactone and hydroxy acid forms. To address this:

  • Validate chemical form : Use LC-MS to confirm the dominant species in plasma/tissue homogenates .
  • Adjust experimental conditions : Maintain physiological pH (7.4) to minimize lactone hydrolysis in in vitro assays .
  • Pharmacokinetic modeling : Incorporate conversion kinetics (e.g., lactone ⇌ hydroxy acid equilibrium constants) into compartmental models .

Q. What strategies optimize the compound's stability in cell culture studies?

  • Solvent selection : Prepare stock solutions in ethanol or nanopure water (avoid DMSO due to cytotoxicity) .
  • Serum effects : Pre-incubate serum-free media for >1 hour to reduce esterase-mediated degradation .
  • Dose validation : Measure intracellular concentrations via LC-MS after treatment to confirm bioavailability .

Q. How does this compound interact with gut microbiota in metabolic studies?

The compound may undergo microbial biotransformation, altering its efficacy. Methodological considerations include:

  • Anaerobic co-culture : Incubate with human fecal microbiota in bioreactors mimicking colonic conditions .
  • Metabolite profiling : Use untargeted metabolomics (UPLC-QTOF-MS) to identify degradation products like hydroxylated or demethylated derivatives .

Q. What quality control measures ensure batch-to-batch consistency for pharmaceutical-grade standards?

  • Certified Reference Materials (CRMs) : Source from suppliers providing ISO 17034-accredited COAs (e.g., USP standards) .
  • Multi-parameter QC : Test each batch via HPLC (purity), ICP-MS (sodium content), and Karl Fischer titration (residual moisture) .

Q. How does the compound enhance thrombolysis in in vitro clot models?

In human whole-blood clot models, co-administration with rt-PA increases lytic efficacy by 20–30%. Key protocols include:

  • Clot preparation : Incubate blood with 10 µg/ml collagen and 20 mM CaCl₂ for 60 minutes .
  • Dose-response curves : Test 0.1–10 µM of the compound, measuring clot weight reduction and D-dimer levels .

Q. What metabolic pathways are implicated in its hepatic clearance?

Cytochrome P450 (CYP3A4) mediates primary metabolism. To study this:

  • Microsomal assays : Incubate with human liver microsomes and NADPH, quantifying metabolites via LC-MS .
  • Inhibitor studies : Use ketoconazole (CYP3A4 inhibitor) to confirm pathway dominance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt
Reactant of Route 2
Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.